Cas no 29427-48-3 (2'-Fluoro-4'-methylacetophenone)
2'-Fluoro-4'-methylacetophenone Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Fluoro-4-methylphenyl)ethanone
- 2'-Fluoro-4'-methylacetophenone
- 1-acetyl-2-fluoro-4-methylbenzene
- 2′-Fluoro-4′-methylacetophenone
- 2-Fluor-4-methylacetophenon
- 4-Acetyl-3-fluorotoluene
- 1-(2-Fluoro-4-methylphenyl)ethan-1-one
- J-017512
- PS-8918
- AT32138
- DTXSID30380968
- SY106759
- EN300-156639
- Ethanone, 1-(2-fluoro-4-methylphenyl)-
- 2-fluoro-4-methylacetophenone
- A876464
- CS-0206451
- SCHEMBL1226712
- AKOS015956648
- FT-0687074
- MFCD03094331
- 2 inverted exclamation mark -Fluoro-4 inverted exclamation mark -methylacetophenone
- IBABHBXTLZNGAV-UHFFFAOYSA-N
- 29427-48-3
-
- MDL: MFCD03094331
- Inchi: 1S/C9H9FO/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5H,1-2H3
- InChI Key: IBABHBXTLZNGAV-UHFFFAOYSA-N
- SMILES: FC1C=C(C)C=CC=1C(C)=O
Computed Properties
- Exact Mass: 152.06400
- Monoisotopic Mass: 152.063743068g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 9
- XLogP3: 2.1
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Color/Form: Not determined
- Density: 1.075
- Melting Point: No data available
- Boiling Point: 213.5°C at 760 mmHg
- Flash Point: 81.5±12.4 °C
- Refractive Index: 1.492
- PSA: 17.07000
- LogP: 2.33670
- Solubility: Not determined
2'-Fluoro-4'-methylacetophenone Security Information
- Signal Word:warning
- Hazard Statement: H315-H319-H335
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Hazardous Material Identification:
- Storage Condition:Sealed in dry,Room Temperature
2'-Fluoro-4'-methylacetophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2'-Fluoro-4'-methylacetophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F839297-1g |
1-(2-Fluoro-4-methylphenyl)ethanone |
29427-48-3 | 95% | 1g |
492.30 | 2021-05-17 | |
| TRC | F597015-100mg |
2'-Fluoro-4'-methylacetophenone |
29427-48-3 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | F597015-250mg |
2'-Fluoro-4'-methylacetophenone |
29427-48-3 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | F597015-500mg |
2'-Fluoro-4'-methylacetophenone |
29427-48-3 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | F597015-1g |
2'-Fluoro-4'-methylacetophenone |
29427-48-3 | 1g |
$98.00 | 2023-05-18 | ||
| Apollo Scientific | PC5942-1g |
2'-Fluoro-4'-methylacetophenone |
29427-48-3 | 1g |
£21.00 | 2025-02-21 | ||
| Apollo Scientific | PC5942-5g |
2'-Fluoro-4'-methylacetophenone |
29427-48-3 | 5g |
£75.00 | 2025-02-21 | ||
| eNovation Chemicals LLC | D110185-1g |
2-FLUORO-4-METHYLACETOPHENONE |
29427-48-3 | 97% | 1g |
$200 | 2023-09-03 | |
| Alichem | A015000112-250mg |
2'-Fluoro-4'-methylacetophenone |
29427-48-3 | 97% | 250mg |
$499.20 | 2023-09-02 | |
| Alichem | A015000112-500mg |
2'-Fluoro-4'-methylacetophenone |
29427-48-3 | 97% | 500mg |
$831.30 | 2023-09-02 |
2'-Fluoro-4'-methylacetophenone Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 2'-Fluoro-4'-methylacetophenone
Professional Introduction to 2'-Fluoro-4'-methylacetophenone (CAS No. 29427-48-3)
2'-Fluoro-4'-methylacetophenone, identified by its Chemical Abstracts Service (CAS) number 29427-48-3, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, featuring a fluoro-substituted aromatic ring and a methyl group on the acetophenone moiety, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development.
The structure of 2'-fluoro-4'-methylacetophenone consists of a benzene ring substituted with a fluoro group at the 2-position and a methyl group at the 4-position, connected to an acetophenone functional group. This unique arrangement imparts distinct chemical properties that make it valuable in various synthetic pathways. The presence of the fluoro atom, in particular, is known to influence metabolic stability, binding affinity, and overall pharmacological activity, making it a key moiety in medicinal chemistry.
In recent years, 2'-fluoro-4'-methylacetophenone has been extensively studied for its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives have shown promise in the development of small-molecule drugs targeting various therapeutic areas. For instance, research has highlighted its utility in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The fluoro-substituted aromatic ring enhances the binding affinity of these inhibitors to their target proteins, improving their efficacy.
The pharmaceutical industry has also explored 2'-fluoro-4'-methylacetophenone as a precursor in the production of antiviral and antibacterial agents. Studies have demonstrated that modifications to this core structure can lead to compounds with enhanced antimicrobial properties. The fluoro group's ability to modulate electronic distribution and metabolic pathways makes it an attractive feature for designing novel therapeutic agents. Additionally, its role in photodynamic therapy has been investigated, where it serves as a photosensitizer precursor for treating certain types of cancers.
Synthetic chemists have leveraged the reactivity of 2'-fluoro-4'-methylacetophenone to develop innovative methodologies for constructing complex molecular frameworks. Its versatility allows for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the creation of diverse heterocyclic compounds. These advances have broadened the scope of applications in drug discovery and materials science.
The chemical properties of 2'-fluoro-4'-methylacetophenone, including its solubility, stability, and reactivity, have been thoroughly characterized. Its high purity and stability under various conditions make it a preferred choice for industrial-scale synthesis. Researchers have also optimized its production processes to ensure cost-effective and environmentally sustainable methods. These efforts align with global trends toward green chemistry, emphasizing minimal waste generation and energy efficiency.
In conclusion, 2'-fluoro-4'-methylacetophenone (CAS No. 29427-48-3) is a multifaceted compound with significant implications in pharmaceutical research and industrial applications. Its unique structural features and chemical properties make it indispensable in synthesizing APIs for various therapeutic purposes. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of innovation in organic chemistry and drug development.
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